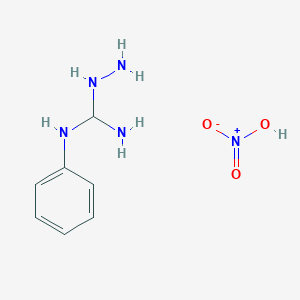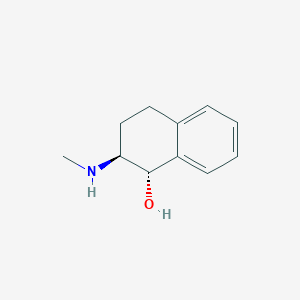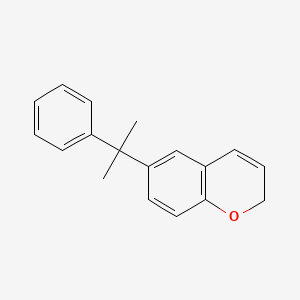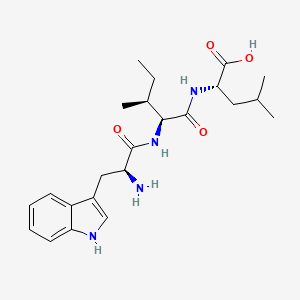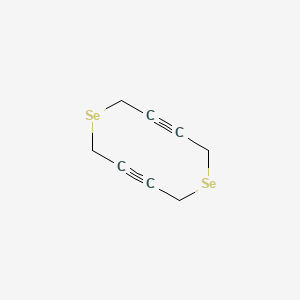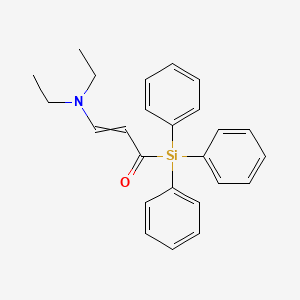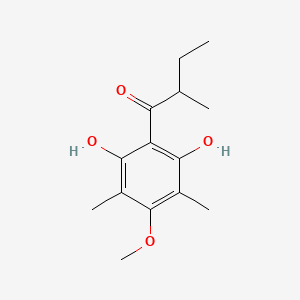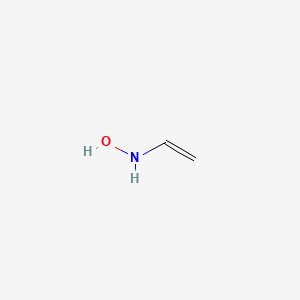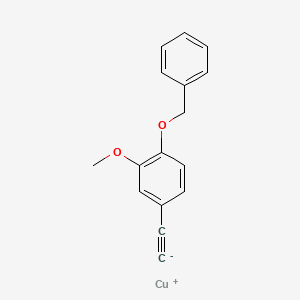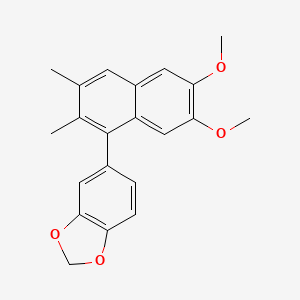![molecular formula C13H27N3O2 B14277949 15-Methyl-4,10-dioxa-1,7,15-triazabicyclo[5.5.5]heptadecane CAS No. 163108-82-5](/img/structure/B14277949.png)
15-Methyl-4,10-dioxa-1,7,15-triazabicyclo[5.5.5]heptadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
15-Methyl-4,10-dioxa-1,7,15-triazabicyclo[5.5.5]heptadecane is a complex organic compound with a unique bicyclic structure. It is known for its applications in various fields of chemistry and industry due to its distinctive chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 15-Methyl-4,10-dioxa-1,7,15-triazabicyclo[5.5.5]heptadecane involves multiple steps, typically starting with the preparation of the bicyclic core. The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced reactors and purification techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
15-Methyl-4,10-dioxa-1,7,15-triazabicyclo[5.5.5]heptadecane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the gain of hydrogen or loss of oxygen.
Substitution: This involves the replacement of one functional group with another, typically under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction could produce more hydrogenated forms of the compound .
Aplicaciones Científicas De Investigación
15-Methyl-4,10-dioxa-1,7,15-triazabicyclo[5.5.5]heptadecane has found extensive applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, including polymer synthesis and recycling.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mecanismo De Acción
The mechanism of action of 15-Methyl-4,10-dioxa-1,7,15-triazabicyclo[5.5.5]heptadecane involves its interaction with specific molecular targets and pathways. As a strong base, it can deprotonate various substrates, facilitating a range of chemical transformations. Its bicyclic structure allows it to act as a catalyst in numerous reactions, enhancing reaction rates and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
1,5,7-Triazabicyclo[4.4.0]dec-5-ene: Known for its strong basicity and catalytic properties.
4,10,15-Trioxa-1,7-diazabicyclo[5.5.5]heptadecane: Shares a similar bicyclic structure but with different functional groups.
Uniqueness
15-Methyl-4,10-dioxa-1,7,15-triazabicyclo[5.5.5]heptadecane is unique due to its specific methyl and dioxa substitutions, which confer distinct chemical properties and reactivity compared to other similar compounds .
Propiedades
Número CAS |
163108-82-5 |
|---|---|
Fórmula molecular |
C13H27N3O2 |
Peso molecular |
257.37 g/mol |
Nombre IUPAC |
15-methyl-4,10-dioxa-1,7,15-triazabicyclo[5.5.5]heptadecane |
InChI |
InChI=1S/C13H27N3O2/c1-14-2-4-15-6-10-17-12-8-16(5-3-14)9-13-18-11-7-15/h2-13H2,1H3 |
Clave InChI |
HJFWIWLPPIKPPM-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN2CCOCCN(CC1)CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


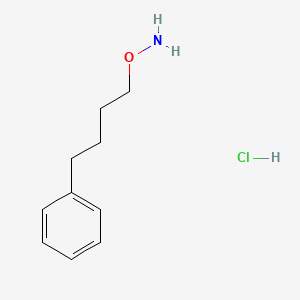
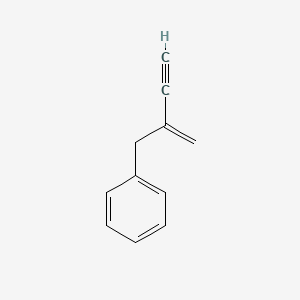
![4-Pentyl-4'-[(trifluoromethyl)sulfanyl]-1,1'-biphenyl](/img/structure/B14277870.png)
